5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The reaction conditions often include the use of deep eutectic solvents (DES), which provide a benign environment, high yield, and scalable and simple work-up procedures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, methanol, and α-acetyl-γ-butyrolactone .
Major Products: The major products formed from these reactions include pyrazolo-pyrido-pyrimidine and dihydrofuro-pyrido-pyrazolo-pyrimidine . These products are often screened for their biological activities, such as antimicrobial properties .
Scientific Research Applications
5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, anti-inflammatory, and anticancer properties . Additionally, it has applications in the industry as a component in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation . This inhibition leads to the disruption of the cell cycle, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Properties
CAS No. |
88101-46-6 |
---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-methyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-7(12)10-5(8-4)3-6(11)9-10/h2-3,8H,1H3,(H,9,11) |
InChI Key |
HUQLSIBDWPTBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=CC(=O)N2)N1 |
Origin of Product |
United States |
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